2-Butyl-2-octenal

Descripción general

Descripción

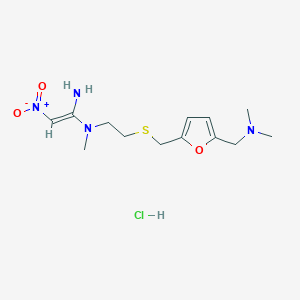

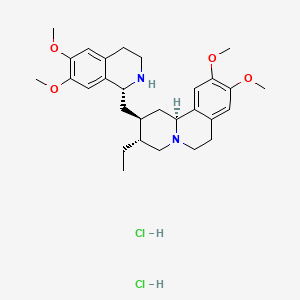

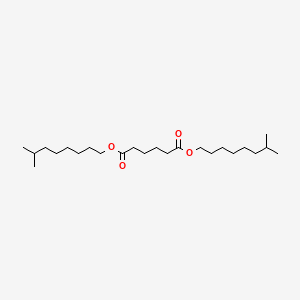

2-Butyl-2-octenal is a chemical compound with the molecular formula C12H22O . It has a green type odor and flavor .

Synthesis Analysis

The synthesis of 2-Butyl-2-octenal can be challenging. One potential way to synthesize it is through the Guerbet reaction, which generates 2-alkyl alcohols from shorter alcohol monomers . Commercial synthetic hydrotalcite (HT) has been used in the aldol condensation reaction, which is a part of the Guerbet reaction network .Molecular Structure Analysis

The molecular structure of 2-Butyl-2-octenal is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10- .Chemical Reactions Analysis

The Guerbet reaction is a key process in the chemical reactions involving 2-Butyl-2-octenal . This reaction is sensitive and requires careful optimization of reaction conditions .Physical And Chemical Properties Analysis

2-Butyl-2-octenal has a molecular weight of 182.3025 . It has a density of 0.8±0.1 g/cm3, a boiling point of 262.7±9.0 °C at 760 mmHg, and a flash point of 81.4±9.9 °C . It has 1 H bond acceptor, 0 H bond donors, and 8 freely rotating bonds .Aplicaciones Científicas De Investigación

Chemical Reactions and Products : "2-Butyl-2-octenal" is involved in complex chemical reactions. For example, it is a product in the reaction of E-2-octenal with N2-(carbobenzyloxy)-L-lysine, leading to various compounds like E-2-octenoic acid and 4-butyl-E-2-E-4-E-6-dodecatrien-l-al, among others. These reactions are significant for understanding chemical processes and synthesizing new compounds (Alaiz & Barragán, 1995).

Aroma and Flavor Research : In the study of Longjing tea, "2-Butyl-2-octenal" was identified as a component formed upon aging, impacting the aroma profile of the tea. This finding is crucial for understanding the flavor and aroma changes in tea and other food products over time (Cheng, Huynh-Ba, Blank & Robert, 2008).

Synthesis and Industrial Applications : This compound is used in the synthesis of pheromone components and defensive compounds of Hemiptera. Its simple synthesis methods make it readily available for further research in industrial and agricultural applications (Moreira & Millar, 2005).

Medical Applications : The related compound, 2-octyl cyanoacrylate, has been used in a pilot study for the treatment of gastric fundal varices in humans, showing its potential medical applications and efficacy in specific treatments (Rengstorff & Binmoeller, 2004).

Food Science and Reaction Dynamics : The addition of (E)-2-octenal in Maillard reaction systems significantly affects the formation of various volatiles, which is essential for understanding flavor development in food products (Yong-xi, 2014).

Propiedades

IUPAC Name |

(Z)-2-butyloct-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGMPIZYNJGJKP-BENRWUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=C(CCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C(/CCCC)\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-2-octenal | |

CAS RN |

99915-14-7, 64935-38-2 | |

| Record name | 2-Butyl-2-octenal, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099915147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BUTYL-2-OCTENAL, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82P740211E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-2-Butyl-2-octenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;(6R,7R)-7-[[(2R)-2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7945220.png)

![(2R)-4-amino-2-[(2-azaniumylacetyl)amino]-4-oxobutanoate](/img/structure/B7945239.png)

![7-Methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B7945298.png)